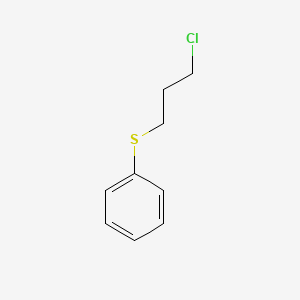
Solvent Red 172
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Red 172 is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromine atoms and a hydroxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Red 172 typically involves multiple steps. One common method includes the bromination of 9,10-anthracenedione followed by the introduction of the amino and hydroxy groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent product yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Solvent Red 172 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenediones, each with distinct chemical and physical properties.
Scientific Research Applications
Solvent Red 172 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of dyes and pigments, contributing to the development of new colorants with improved properties.
Mechanism of Action
The mechanism by which Solvent Red 172 exerts its effects involves interactions with various molecular targets. The bromine atoms and hydroxy group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function, which is of particular interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: This compound has a similar anthraquinone structure but differs in the presence of a methyl group instead of bromine atoms.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Similar in structure but lacks the hydroxy group, affecting its chemical properties and reactivity.
1,4-Bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone: This compound has two amino groups, making it structurally similar but with different functional groups.
Uniqueness
The presence of both bromine atoms and a hydroxy group in Solvent Red 172 makes it unique among anthraquinones
Properties
CAS No. |
68239-61-2 |
|---|---|
Molecular Formula |
C21H13Br2NO3 |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
1-(2,6-dibromo-4-methylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H13Br2NO3/c1-10-8-13(22)19(14(23)9-10)24-15-6-7-16(25)18-17(15)20(26)11-4-2-3-5-12(11)21(18)27/h2-9,24-25H,1H3 |
InChI Key |
GUTWGLKCVAFMPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |
Key on ui other cas no. |
68239-61-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)
![Methyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B1594225.png)









